molecular formula C13H13N3O B2370342 N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide CAS No. 1183249-55-9

N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide

Cat. No.: B2370342
CAS No.: 1183249-55-9
M. Wt: 227.267
InChI Key: IRWISVUQKDTBCC-UHFFFAOYSA-N
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Description

N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a prop-2-enamide moiety

Mechanism of Action

Target of Action

The compound N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide, also known as N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide, has been found to interact with several targets. One of the primary targets of this compound is the ryanodine receptor (RyR) . This receptor is a promising target for the development of novel insecticides . Additionally, the compound has shown potent antileishmanial and antimalarial activities, suggesting that it may also target Leishmania aethiopica and Plasmodium berghei .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it has been suggested that the compound acts as an activator of the insect RyR . In the case of Leishmania aethiopica and Plasmodium berghei, the compound exhibits superior antipromastigote activity

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, activation of the RyR can lead to changes in calcium signaling within the cell . In the case of Leishmania aethiopica and Plasmodium berghei, the compound’s antipromastigote activity suggests that it may interfere with the parasites’ life cycle

Pharmacokinetics

Compounds with similar structures have been found to have good systemic exposure and oral bioavailability

Result of Action

The compound’s interaction with its targets leads to various molecular and cellular effects. For instance, activation of the RyR can lead to changes in intracellular calcium levels, which can affect various cellular processes . The compound’s antipromastigote activity against Leishmania aethiopica and Plasmodium berghei suggests that it may inhibit the growth of these parasites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide typically involves the reaction of 4-(bromomethyl)phenylprop-2-enamide with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives with a saturated prop-2-enamide moiety.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(1H-imidazol-1-yl)methyl]phenyl}prop-2-enamide
  • N-{4-[(1H-triazol-1-yl)methyl]phenyl}prop-2-enamide
  • N-{4-[(1H-tetrazol-1-yl)methyl]phenyl}prop-2-enamide

Uniqueness

N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. Compared to similar compounds with imidazole, triazole, or tetrazole rings, the pyrazole derivative may exhibit different reactivity and biological activity profiles .

Properties

IUPAC Name

N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-2-13(17)15-12-6-4-11(5-7-12)10-16-9-3-8-14-16/h2-9H,1,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWISVUQKDTBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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